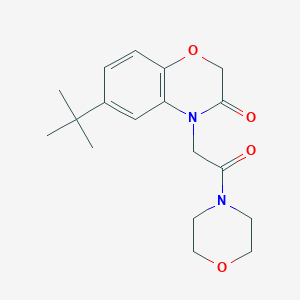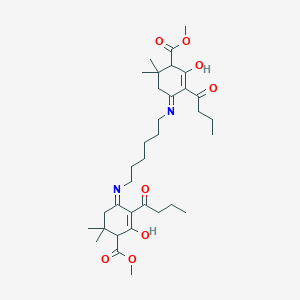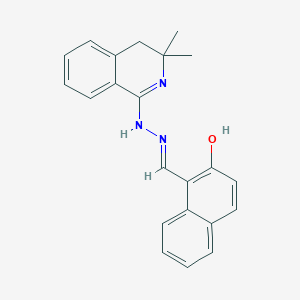
6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazinones, which are known to possess a wide range of biological activities. BML-210 has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one involves the inhibition of several key signaling pathways involved in inflammation and tumor growth. 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and tumor growth. 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by blocking the activity of enzymes involved in their production.
Biochemical and Physiological Effects:
6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibits the activation of NF-κB, a key transcription factor involved in the inflammatory response. 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one also inhibits the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have neuroprotective properties, protecting neurons from oxidative stress and reducing inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its well-characterized mechanism of action and its ability to inhibit the production of pro-inflammatory cytokines and tumor growth. However, the limitations of using 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one include its low solubility in water and its relatively low yield in the synthesis process.
Future Directions
There are several future directions for research on 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one. One area of research could focus on developing more efficient synthesis methods to increase the yield of 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one. Another area of research could focus on developing more water-soluble derivatives of 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one to improve its bioavailability. Additionally, further studies could investigate the potential therapeutic applications of 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one in other diseases, such as neurodegenerative diseases and autoimmune disorders.
Synthesis Methods
The synthesis of 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one involves several steps, starting with the reaction of tert-butyl 2-(2-chloroacetyl)benzoate with morpholine to form tert-butyl 2-(2-morpholino-2-oxoethyl)benzoate. This intermediate is then reacted with 2-amino-5-chlorobenzoic acid to form 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of NF-κB, a key transcription factor involved in the inflammatory response. 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to have anti-tumor properties, inhibiting the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have neuroprotective properties, protecting neurons from oxidative stress and reducing inflammation in the brain.
properties
IUPAC Name |
6-tert-butyl-4-(2-morpholin-4-yl-2-oxoethyl)-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)13-4-5-15-14(10-13)20(17(22)12-24-15)11-16(21)19-6-8-23-9-7-19/h4-5,10H,6-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHADTCRDQDSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl-4-[2-(morpholin-4-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6139150.png)
![ethyl 1-[3-(methylthio)propyl]-3-piperidinecarboxylate](/img/structure/B6139151.png)

![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B6139155.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139163.png)
![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6139170.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139178.png)
![2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B6139181.png)
![2-[4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6139186.png)

![N-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6139198.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6139211.png)
![1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6139219.png)